Ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
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Overview
Description
Ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with various functional groups
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
It’s worth noting that pyrimidine-based heterocyclic compounds, which this compound is a part of, are known for their broad range of pharmacological activities .
Mode of Action
It’s known that pyrimidine-based heterocyclic compounds often interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrimidine-based heterocyclic compounds are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
It’s known that pyrimidine-based heterocyclic compounds often lead to a range of molecular and cellular effects .
Action Environment
Like all chemical compounds, its action and stability can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: Starting with a suitable diketone and an amine, followed by cyclization to form the pyridine ring.
Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions to introduce the dichlorophenyl group.
Hydrolysis and Esterification: Converting the intermediate compounds through hydrolysis and subsequent esterification to obtain the final product.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines and halides are used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated and alkylated derivatives.
Comparison with Similar Compounds
Ethyl 4-(2,4-dichlorophenyl)pyridine-2-carboxylate
Ethyl 4-(2,4-dichlorophenyl)pyridine-3-carboxylate
Ethyl 4-(2,4-dichlorophenyl)pyridine-5-carboxylate
Uniqueness: Ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is unique due to its specific structural features, such as the methyl group at the 2-position and the oxo group at the 6-position, which influence its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3/c1-3-21-15(20)14-8(2)18-13(19)7-11(14)10-5-4-9(16)6-12(10)17/h4-6,11H,3,7H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIPNJXXCMNOJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)CC1C2=C(C=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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